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Compound of Interest

Compound Name: 4-Nitropyridine

Cat. No.: B072724

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
nitropyridine, a key heterocyclic aromatic organic compound. The information presented
herein is intended to support research and development activities by providing detailed
spectroscopic data, experimental protocols, and logical frameworks for spectral interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for 4-nitropyridine.

Table 1: *H NMR Spectroscopic Data for 4-Nitropyridine

Chemical Shift (8) . Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
J1=47Hz,J2=15
8.92 dd H-2, H-6
Hz
J1=47Hz,J2=1.6
8.01 dd H-3, H-5

Hz

Solvent: CDCIs, Frequency: 400 MHz
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Table 2: 13C NMR Spectroscopic Data for 4-Nitropyridine

Chemical Shift (8) ppm Assighment
151.3 C-2,C-6
145.0 C-4

1245 C-3,C-5

Solvent: Not specified in the available literature.

Table 3: IR Spectroscopic Data for 4-Nitropyridine

Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch

) Aromatic C=C and C=N
~1600, ~1480 Medium-Strong )

stretching

~1530-1500 Strong Asymmetric NOz2 stretch
~1350-1340 Strong Symmetric NOz2 stretch
~850 Strong C-N stretch

Note: The exact peak positions and intensities can vary based on the sample preparation
method (e.g., KBr pellet, Nujol mull).

Table 4: UV-Vis Spectroscopic Data for 4-Nitropyridine

Wavelength (Amax) Solvent Molar Absorptivity (g)

~280 nm Dichloromethane Data not available

Note: The Amax of 4-nitropyridine is solvent-dependent.

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and
accurate interpretation. The following are generalized protocols for the spectroscopic analysis
of a solid organic compound like 4-nitropyridine.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
e Sample Preparation:
o Accurately weigh approximately 5-20 mg of dry 4-nitropyridine.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a clean, dry vial.

o Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

o Filter the solution through a pipette with a small cotton or glass wool plug directly into a
clean 5 mm NMR tube to remove any particulate matter.

o The final solution height in the NMR tube should be approximately 4-5 cm.
o Cap the NMR tube securely.
e Instrument Parameters (*H NMR):
o Spectrometer: 400 MHz or higher field strength NMR spectrometer.
o Pulse Sequence: Standard single-pulse sequence.
o Number of Scans: 8 to 16 scans for a sufficiently concentrated sample.
o Relaxation Delay: 1-2 seconds.
o Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

o Referencing: The residual solvent peak (e.g., CHCIs at 7.26 ppm) is used for chemical

shift referencing.

e Instrument Parameters (33C NMR):
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2.2.

Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: A higher number of scans is typically required due to the low natural
abundance of 13C (e.g., 128 scans or more).

Relaxation Delay: 2-5 seconds.

Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-200 ppm).

Referencing: The solvent peak (e.g., CDCls at 77.16 ppm) is used for chemical shift
referencing.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of dry 4-nitropyridine with approximately 100-200 mg of dry, spectroscopic
grade potassium bromide (KBr) using an agate mortar and pestle.

The mixture should be a fine, homogeneous powder.

Transfer the powder to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or
translucent pellet.

Carefully remove the pellet from the die and place it in the sample holder of the IR
spectrometer.

 Instrument Parameters (FT-IR):

o Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

o Spectral Range: 4000-400 cm™1.

o Resolution: 4 cm~1.
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o Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise
ratio.

o Background: A background spectrum of the empty sample compartment (or a pure KBr
pellet) should be recorded and subtracted from the sample spectrum.

2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
e Sample Preparation:

o Prepare a stock solution of 4-nitropyridine of a known concentration (e.g., 1 mg/mL) in a
suitable UV-grade solvent (e.g., dichloromethane, ethanol, or cyclohexane).

o From the stock solution, prepare a series of dilutions to a final concentration that gives an
absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0). A
typical concentration for analysis is in the range of 10~4 to 10> M.

o Use quartz cuvettes with a 1 cm path length for both the sample and a solvent blank.
e Instrument Parameters:
o Spectrophotometer: A double-beam UV-Vis spectrophotometer is recommended.

o Wavelength Range: Scan from a higher wavelength to a lower wavelength (e.g., 400 nm to
200 nm).

o Scan Speed: A medium scan speed is generally sufficient.

o Baseline Correction: Perform a baseline correction using a cuvette filled with the same
solvent used to prepare the sample solution.

o Analysis: Record the wavelength of maximum absorbance (Amax) and the corresponding
absorbance value.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and
logical connections in the spectroscopic analysis of 4-nitropyridine.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of 4-Nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072724#spectroscopic-data-nmr-ir-uv-vis-of-4-
nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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